MAO-B Inhibition: Differential Activity Across 5-Aminoquinolinone Analogs
In a fluorescence-based MAO-B inhibition assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes, 5-amino-6-hydroxyquinolin-2(1H)-one exhibited measurable inhibitory activity, while closely related quinolinone derivatives displayed divergent potency profiles. [1] This data supports the hypothesis that the 6-hydroxy substituent modulates MAO-B binding affinity beyond what is observed with 5-amino substitution alone. [2] However, the absolute potency is modest, and more potent MAO-B inhibitors exist within the broader quinolinone chemical space, making this compound more suitable as a mechanistic probe or scaffold for further optimization rather than a lead compound. [3]
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 15,400 nM (1.54E+4 nM) against human MAO-B |
| Comparator Or Baseline | CHEMBL2203918 (a structurally related 5-substituted quinolinone analog) IC50 = 666 nM against MAO-B. Reference standard inhibitor (e.g., selegiline) typically exhibits sub-micromolar IC50. |
| Quantified Difference | The target compound is approximately 23-fold less potent than the comparator analog CHEMBL2203918, but displays a distinct selectivity profile favoring MAO-B over MAO-A. |
| Conditions | Enzyme: Human MAO-B (flavin-containing). Substrate: Kynuramine. Detection: Fluorescence of 4-hydroxyquinoline product after 20 min incubation. Assay curated by Northeast Ohio Medical University / ChEMBL. |
Why This Matters
The quantitative MAO-B inhibition data, when cross-referenced with analogs, demonstrates that 6-hydroxy substitution preserves enzymatic engagement but significantly modulates potency, informing medicinal chemists about structure-activity relationships for CNS-targeted quinolinone optimization.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). Affinity data: IC50 1.54E+4 nM for inhibition of human MAO-B. Curated by Northeast Ohio Medical University / ChEMBL, deposited 2013-05-17. View Source
- [2] BindingDB. BDBM50401986 (CHEMBL2203918). Affinity data: IC50 666 nM for inhibition of human MAO-B; IC50 >100,000 nM for MAO-A. View Source
- [3] ChEMBL Database. CHEMBL1492484 and CHEMBL2203918 bioactivity records. European Bioinformatics Institute. View Source
